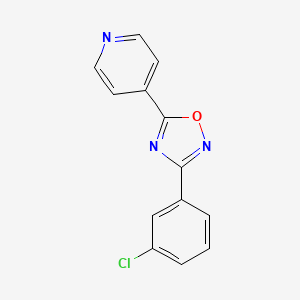
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPPO belongs to the family of oxadiazole compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been shown to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potent antimicrobial and anticancer activity. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
将来の方向性
There are several future directions for research on 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. One of the potential areas of research is the development of new antimicrobial agents based on the structure of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Another potential area of research is the development of new anticancer drugs based on the mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Furthermore, research can be focused on the evaluation of the potential toxicity of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in vivo and the development of new delivery systems for its safe and effective use. Additionally, research can be focused on the evaluation of the potential neuroprotective effects of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in various neurodegenerative diseases.
合成法
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be synthesized using various methods, including reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride, followed by the addition of phosphorous oxychloride. The synthesized 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be purified using column chromatography.
科学的研究の応用
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)12-16-13(18-17-12)9-4-6-15-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVEKMWYMPNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

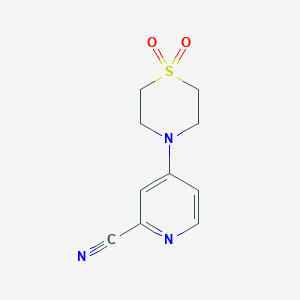
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)
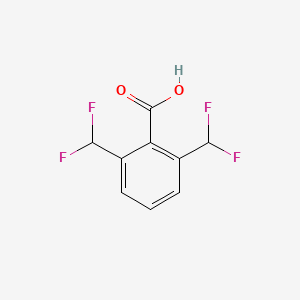

![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
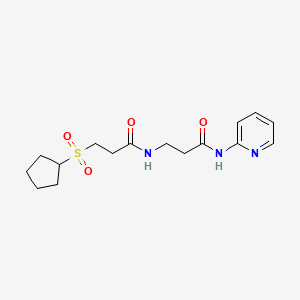
![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)
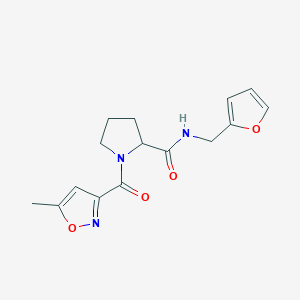
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)